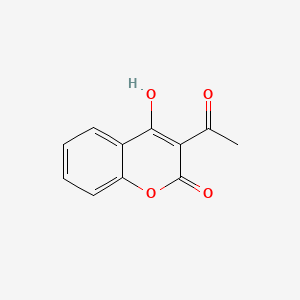

3-Acetyl-4-hydroxy-2H-chromen-2-one

Description

Nomenclature and Chemical Identification

3-Acetyl-4-hydroxy-2H-chromen-2-one is a synthetic derivative of coumarin (B35378). ontosight.ai It is systematically named this compound according to IUPAC nomenclature, and is also known by other names such as 3-acetyl-4-hydroxycoumarin and 3-Acetyl-4-hydroxy-2-benzopyrone. sciepub.comscbt.com The compound is unequivocally identified by its CAS Registry Number: 2555-37-5. scbt.com

Below is a data table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 3-acetyl-4-hydroxychromen-2-one |

| CAS Number | 2555-37-5 scbt.comchemsynthesis.com |

| Molecular Formula | C₁₁H₈O₄ scbt.com |

| Molecular Weight | 204.18 g/mol scbt.com |

| Synonyms | 3-Acetyl-4-hydroxycoumarin, 3-Acetyl-4-hydroxy-2-benzopyrone ontosight.aiscbt.com |

Historical Context and Significance of the Chromen-2-one Scaffold in Medicinal Chemistry

The chromen-2-one, or coumarin, scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds. acs.orgresearchgate.net The term "coumarin" itself originates from "coumarou," the vernacular name for the tonka bean (Dipteryx odorata), from which it was first isolated in 1820. wikipedia.org The synthesis of coumarin was first achieved by William Henry Perkin in 1868. wikipedia.org

Historically, the discovery of the anticoagulant properties of dicoumarol, a naturally occurring 4-hydroxycoumarin (B602359) derivative, was a landmark event in medicinal chemistry. wikipedia.org This discovery paved the way for the development of a whole class of oral anticoagulant drugs, including the widely known warfarin (B611796). acs.orgwikipedia.org The chromen-2-one nucleus is now recognized as a "privileged scaffold," a term signifying its recurring presence in molecules with diverse and significant biological activities. researchgate.netmdpi.com Beyond anticoagulation, coumarin derivatives have been investigated for a wide range of pharmacological applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.govmdpi.com The versatility of the chromen-2-one scaffold lies in the fact that its core structure can be readily modified at various positions to generate libraries of compounds with distinct biological profiles. ontosight.ai

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its synthesis and its role as a versatile starting material for the creation of more complex heterocyclic compounds. Several synthetic methods have been reported for its preparation, often starting from 4-hydroxycoumarin and reacting it with acetic acid or acetic anhydride (B1165640) in the presence of a catalyst like phosphorus oxychloride. sciepub.comnih.gov

A significant area of investigation involves using this compound as a key intermediate in the synthesis of novel derivatives with potential biological activities. researchgate.netcore.ac.uk For instance, it has been used to create a variety of heterocyclic systems, such as pyrazole (B372694), thiazole, and pyridine (B92270) derivatives, through condensation and cyclization reactions. researchgate.netmdpi.com The acetyl group at the 3-position provides a reactive site for further chemical modifications, allowing for the construction of diverse molecular architectures. mdpi.comacgpubs.org

Studies have also explored the compound's potential pharmacological properties, with reports of anticoagulant, anti-inflammatory, and antioxidant activities. ontosight.ai The structural relationship to the 4-hydroxycoumarin anticoagulants suggests a basis for its anticoagulant effects. ontosight.ai Furthermore, the polymorphism of this compound has been a subject of study, with at least two different polymorphic forms being identified, which is of interest in the context of pharmaceutical development. nih.govresearchgate.net

Below is a data table summarizing the reported research areas for this compound:

| Research Area | Key Findings |

| Synthesis | Can be synthesized from 4-hydroxycoumarin and acetic acid/anhydride. sciepub.comnih.gov |

| Intermediate in Synthesis | Used to create pyrazole, thiazole, and pyridine derivatives. researchgate.netcore.ac.ukmdpi.com |

| Pharmacological Activity | Investigated for anticoagulant, anti-inflammatory, and antioxidant properties. ontosight.ai |

| Solid-State Chemistry | Exhibits polymorphism, with at least two known crystal forms. nih.govresearchgate.net |

Scope and Purpose of the Research Review

This review aims to provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to its nomenclature, the historical and medicinal significance of its core chromen-2-one structure, and the specific research avenues that have been explored for this particular molecule. The purpose is to consolidate the existing scientific knowledge on this compound, presenting it in a structured and accessible format. This review will serve as a foundational resource for researchers interested in the chemistry and potential applications of this compound and its derivatives, by clearly outlining what has been established in the scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6(12)9-10(13)7-4-2-3-5-8(7)15-11(9)14/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZHUXAPJIBIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180244 | |

| Record name | 3-Acetyl-4-hydroxy-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-37-5 | |

| Record name | 3-Acetyl-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-4-hydroxy-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2555-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-4-hydroxy-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-4-hydroxy-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYL-4-HYDROXY-2-BENZOPYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43DSV8PKL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Acetyl 4 Hydroxy 2h Chromen 2 One and Its Derivatives

Classical and Modern Synthetic Routes to the Core Scaffold

The synthesis of 3-Acetyl-4-hydroxy-2H-chromen-2-one is predominantly achieved through the modification of a pre-existing coumarin (B35378) structure, though methods for building the core ring system are also foundational.

Synthesis from 4-Hydroxycoumarin (B602359)

The most common and direct precursor for the synthesis of this compound is 4-hydroxycoumarin. sciepub.comresearchgate.net This starting material, also known as benzotetronic acid, provides the essential bicyclic core onto which the acetyl group is added. sciepub.com The reactivity of the C3 position of 4-hydroxycoumarin makes it susceptible to electrophilic substitution, which is the basis for the following acetylation methods.

The direct acetylation of 4-hydroxycoumarin can be accomplished using acetyl chloride in the presence of a base. nih.gov This reaction is a C-acylation that attaches the acetyl group to the third carbon of the coumarin ring. The use of a base, such as pyridine (B92270) or piperidine, is critical to facilitate the reaction. sciepub.comresearchgate.net An alternative procedure involves the direct acetylation of 4-hydroxycoumarin with acetyl chloride in the presence of triethylamine (B128534) in methylene (B1212753) chloride. sciepub.com This initially yields the O-acylated enol ester (acetate of 4-coumarinyl), which is then rearranged to the C-acylated final product, this compound, by treatment with reagents like trichlorophosphate in acetic acid or potassium cyanide with triethylamine. sciepub.comresearchgate.net

A widely reported and efficient method for synthesizing this compound involves the reaction of 4-hydroxycoumarin with either acetic acid or acetic anhydride (B1165640) in the presence of phosphorus oxychloride (POCl₃). sciepub.comresearchgate.netnih.govsciepub.com This method, sometimes referred to as the Fries rearrangement, is a reliable route to the desired product. sciepub.com The reaction typically involves heating the mixture under reflux. researchgate.netprepchem.com For instance, heating 4-hydroxycoumarin in glacial acetic acid followed by the dropwise addition of phosphorus oxychloride at boiling temperature yields this compound after workup. prepchem.com

Table 1: Synthesis of this compound via Phosphorus Oxychloride Method

| Starting Material | Reagents | Conditions | Yield | Reference |

| 4-Hydroxycoumarin | Glacial Acetic Acid, Phosphorus Oxychloride | Boil under reflux for 30 minutes after addition of POCl₃ | ~85% (based on molar equivalents) | prepchem.com |

| 4-Hydroxycoumarin | Acetic Acid or Acetic Anhydride, Phosphorus Oxychloride | Reflux | Not specified | sciepub.comnih.gov |

This table presents data compiled from various laboratory procedures for the synthesis of this compound.

The Knoevenagel condensation is a fundamental reaction in organic chemistry used to create α,β-unsaturated ketones from the reaction of an aldehyde or ketone with a compound having an active methylene group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com While not typically used for the direct acetylation of 4-hydroxycoumarin, the Knoevenagel condensation is a key method for constructing the coumarin ring itself. For example, 3-acetylcoumarin (B160212) derivatives can be synthesized via the Knoevenagel condensation of salicylaldehyde (B1680747) derivatives with ethyl acetoacetate (B1235776) or other β-keto esters. connectjournals.com This approach builds the coumarin scaffold with the acetyl group already incorporated at the C3 position. The reaction of salicylaldehyde derivatives with ethyl 3-amino-2-butenoate, catalyzed by acetic acid, can also yield 3-acetylcoumarin derivatives. connectjournals.com

The Pechmann condensation is one of the most versatile and straightforward methods for the synthesis of coumarins. wikipedia.orgarkat-usa.org It involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.org The reaction proceeds through an initial transesterification followed by an intramolecular ring-closing reaction. wikipedia.org While simple phenols may require harsh conditions, highly activated phenols like resorcinol (B1680541) react under much milder conditions. wikipedia.org This method is primarily used to synthesize the coumarin backbone and is particularly relevant for creating the 4-hydroxycoumarin precursor from phenols and malonic acid derivatives. The direct synthesis of this compound via this route would require a specifically substituted phenol and a β-ketoester like 2-acetylmalonic acid. researchgate.net

Alternative Synthetic Pathways

Beyond the standard modifications of 4-hydroxycoumarin, other synthetic routes to this compound have been developed.

Friedel-Crafts Reaction: A one-step synthesis involves the condensation of a substituted phenylacetate (B1230308) with malonyl chloride under Friedel-Crafts reaction conditions using aluminum chloride in nitrobenzene. ias.ac.in This method provides a facile route to the coumarin scaffold with good yields using simple starting materials. ias.ac.in

From Phenol and 2-Acetylmalonic Acid: The target compound can be prepared by heating phenol with 2-acetylmalonic acid in phosphorus oxychloride containing anhydrous zinc chloride. researchgate.net

Hydrolysis of Precursors:

From 4-acetoxy-3-acetyl coumarin: A simple and inexpensive synthesis involves the acid-catalyzed deacylation of 4-acetoxy-3-acetyl coumarin, which can produce this compound in good yield. researchgate.net

From 3-acetyl-4-difluoro boryloxycoumarin: Hydrolysis of 3-acetyl-4-difluoro boryloxycoumarin in an aqueous alcoholic solution of sodium carbonate also affords the desired product. researchgate.net

Derivatization Strategies of this compound

The strategic derivatization of this compound often focuses on the reactivity of its acetyl moiety. Condensation reactions are a cornerstone of these strategies, enabling the fusion of the coumarin nucleus with other heterocyclic systems, leading to novel compounds with diverse chemical properties.

Condensation reactions involving the acetyl group of this compound are a facile and efficient method for generating a variety of derivatives. These reactions typically target the active methyl group of the acetyl substituent, allowing it to react with a range of electrophilic partners such as aldehydes, or with nucleophiles like hydrazines and amines to form new carbon-carbon and carbon-nitrogen bonds.

The reaction of this compound with various aromatic aldehydes, known as the Claisen-Schmidt or aldol (B89426) condensation, yields coumarin-based chalcones, specifically (E)-4-hydroxy-3-(3'-arylacryloyl)-2H-chromen-2-ones. nih.gov This transformation is typically catalyzed by a base, such as piperidine, and carried out in a suitable solvent like chloroform (B151607) under reflux conditions. nih.gov The reaction proceeds by the formation of an enolate from the acetylcoumarin, which then attacks the carbonyl carbon of the aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.

Research has shown that the choice of catalyst and reaction conditions can be optimized. For instance, using a reusable catalyst like Amberlyst 26A in an eco-friendly solvent such as ethanol (B145695) has been reported as a highly effective and simple method. researchgate.net Studies also indicate that the electronic properties of the substituents on the aromatic aldehyde can influence the reaction yield; electron-donating groups (e.g., -OCH₃, -CH₃) tend to give slightly higher yields compared to aldehydes with electron-withdrawing groups (e.g., -Cl, -F, -Br). researchgate.net

| Aromatic Aldehyde | Catalyst | Solvent | Reaction Conditions | Product | Ref |

| Substituted aromatic aldehydes | Piperidine | Chloroform | Reflux, 1.5 h | (E)-4-hydroxy-3-(3'-arylacryloyl)-2H-chromen-2-one | nih.gov |

| Benzaldehyde derivatives | Amberlyst 26A | Ethanol | Optimum conditions | (E)-3-(3-aryl-acryloyl)-2H-chromen-2-one derivatives | researchgate.net |

| 4-N,N-dimethylaminobenzaldehyde | Piperidine | Benzene | Condensation | Aldol reaction product | bas.bg |

The synthesis of pyrazole (B372694) derivatives from this compound typically proceeds via an intermediate chalcone (B49325). The chalcone, upon reaction with hydrazine (B178648) hydrate (B1144303), undergoes a cyclocondensation reaction to form a pyrazoline ring. The final product can vary significantly based on the reaction solvent and conditions. For example, reacting a chromone-chalcone with hydrazine hydrate in aprotic solvents like dimethylformamide (DMF) can result in the formation of 3-(3-aryl-1H-pyrazol-5-yl)chromone derivatives. nih.gov

However, when the reaction is carried out in hot acetic acid, the pyrone ring of the chromone (B188151) can open, followed by cyclization with the hydrazine to form a different pyrazole structure. This process can yield 1-acetyl-3-aryl-5-[3-(2-hydroxyphenyl)pyrazol-4-yl]-2-pyrazolines as the major product. researchgate.net The acetic acid not only acts as a solvent but also participates in the reaction, leading to N-acetylation of the newly formed pyrazoline ring. nih.govresearchgate.net The oxidation of these pyrazolyl-2-pyrazolines can further lead to the formation of bis(pyrazole) derivatives. researchgate.net

| Reactants | Reagent | Solvent | Reaction Conditions | Product | Ref |

| 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones | Hydrazine hydrate | Acetic Acid | Hot | 1-acetyl-3-aryl-5-[3-(2-hydroxyphenyl)pyrazol-4-yl]-2-pyrazolines | researchgate.net |

| 3-(3-aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromones | Hydrazine hydrate | Dimethylformamide (DMF) | - | 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones | nih.gov |

| 4-(chromenylmethylene)pyrazolidinedione | Hydrazine hydrate (1:1 ratio) | Glacial Acetic Acid | - | 5-acetyl-4-(chromon-3-yl)-1-phenyl-1,4,5,6-tetrahydropyrazolo-[3,4-c]pyrazol-3(2H)-one | nih.gov |

Schiff bases, characterized by the azomethine (-C=N-) group, can be readily synthesized by the condensation of this compound with various amino pyridines. The reaction involves a nucleophilic attack of the amino group of the pyridine on the carbonyl carbon of the acetyl group, followed by the elimination of a water molecule.

A general procedure involves refluxing equimolar amounts of 3-acetyl-4-hydroxy-chromen-2-one and the respective aminopyridine in ethanol for several hours. jocpr.com This method has been successfully used to synthesize a range of Schiff bases, such as 4-hydroxy-3-(1-(pyridinylimino)ethyl)-2H-chromen-2-ones, using different isomers of aminopyridine (2-amino, 3-amino, and 4-aminopyridine) as well as substituted aminopyridines. jocpr.com The purity of the resulting products can be checked by melting point determination and thin-layer chromatography (TLC). jocpr.com

| Amine Reactant | Solvent | Reaction Conditions | Product | Ref |

| 2-aminopyridine | Ethanol | Reflux, 4 hrs | 4-hydroxy-3-(1-(pyridin-2-ylimino)ethyl)-2H-chromen-2-one | jocpr.com |

| 3-aminopyridine | Ethanol | Reflux, 4 hrs | 4-hydroxy-3-(1-(pyridin-3-ylimino)ethyl)-2H-chromen-2-one | jocpr.com |

| 4-aminopyridine | Ethanol | Reflux, 4 hrs | 4-hydroxy-3-(1-(pyridin-4-ylimino)ethyl)-2H-chromen-2-one | jocpr.com |

| 2-amino-3-methylpyridine | Ethanol | Reflux, 4 hrs | 4-hydroxy-3-(1-((3-methylpyridin-2-yl)imino)ethyl)-2H-chromen-2-one | jocpr.com |

| 2-amino-4-methylpyridine | Ethanol | Reflux, 4 hrs | 4-hydroxy-3-(1-((4-methylpyridin-2-yl)imino)ethyl)-2H-chromen-2-one | jocpr.com |

| 2-amino-6-methylpyridine | Ethanol | Reflux, 4 hrs | 4-hydroxy-3-(1-((6-methylpyridin-2-yl)imino)ethyl)-2H-chromen-2-one | jocpr.com |

Novel Schiff bases incorporating both coumarin and 1,3,4-oxadiazole (B1194373) moieties are synthesized through the condensation of this compound with various 2-amino-1,3,4-oxadiazole derivatives. ijsrst.comresearchgate.net These reactions create a molecular framework combining two biologically significant heterocycles. The synthesis typically involves the reaction of the acetylcoumarin with different 5-substituted-phenyl-1,3,4-oxadiazol-2-amines. ijsrst.comresearchgate.net The resulting Schiff base structures are confirmed using various spectral analyses, including IR, NMR, and mass spectroscopy. ijsrst.comijsrst.com These hybrid molecules are of interest for their potential applications in medicinal chemistry. ijsrst.comresearchgate.net

| Amine Reactant | Reaction Type | Product Class | Ref |

| 2-aminooxadiazole derivatives | Condensation | Coumarin-1,3,4-oxadiazole Schiff bases | ijsrst.comresearchgate.net |

| 5-(4-ethoxy/halo substituted phenyl)-1,3,4-oxadiazol-2-amine | Condensation | Schiff base ligands | ijsrst.comresearchgate.net |

Thiazolyl coumarin derivatives can be synthesized from 3-acetyl-4-hydroxycoumarin and thiourea (B124793). One efficient approach is a three-component, one-pot reaction that involves condensing 3-acetyl-4-hydroxycoumarin, an appropriate aromatic aldehyde, and thiourea. tandfonline.comtandfonline.com This reaction is often catalyzed by ammonium (B1175870) acetate (B1210297) and conducted at reflux in a solvent like dimethyl carbonate (DMC). tandfonline.comtandfonline.com This method is noted for its high atom economy and excellent yields under mild conditions. tandfonline.com

Alternatively, a two-step synthesis can be employed. In the first step, 3-acetyl-4-hydroxycoumarin is condensed with thiourea in the presence of ammonium acetate and a solvent such as toluene (B28343) to form an intermediate, 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one. tandfonline.com In the second step, this aminothiazolyl coumarin is reacted with an aromatic aldehyde to yield the final (E)-3-(2-(arylidenamino)thiazol-4-yl)-4-hydroxy-2H-chromen-2-one Schiff base. tandfonline.com

| Reactants | Catalyst | Solvent | Method | Product | Ref |

| 3-acetyl-4-hydroxycoumarin, arylaldehydes, thiourea | Ammonium Acetate | Dimethyl Carbonate (DMC) | One-pot, three-component | Thiazolyl coumarin derivatives | tandfonline.comtandfonline.com |

| 3-acetyl-4-hydroxycoumarin, thiourea | Ammonium Acetate | Toluene | Two-step (Step 1) | 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one | tandfonline.com |

| 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one, aromatic aldehyde | - | Dimethyl Carbonate (DMC) | Two-step (Step 2) | (E)-3-(2-(arylidenamino)thiazol-4-yl)-4-hydroxy-2H-chromen-2-ones | tandfonline.com |

Substitution Reactions

The coumarin nucleus, particularly when activated by the hydroxyl group at the C-4 position, is amenable to various electrophilic substitution reactions. These modifications are crucial for the development of new derivatives with tailored properties.

Nitration reactions

Nitration of the this compound core introduces a nitro group, a versatile functional group that can be further transformed into other functionalities. The regioselectivity of this reaction is of significant interest. Studies have shown that the nitration of this compound can lead to the introduction of a nitro group at various positions on the benzopyran ring system. For instance, nitration of this compound has been utilized to synthesize 5-nitrocoumarin derivatives. unica.it

Solid-state nitration using reagents like cerium (IV) ammonium nitrate (B79036) (CAN) has been explored for hydroxycoumarins. This method has shown predominant ortho-selective mononitration for low-melting phenols and hydroxycoumarins. researchgate.net For 7-hydroxycoumarins, solid-state nitration with CAN resulted in exclusive but sluggish ortho-selective mononitration at the C-6 position. researchgate.net It is noteworthy that no nitration was observed at the electron-rich C-3 position under these conditions, highlighting the influence of the reaction medium and the deactivating effect of the α-pyrone ring. researchgate.net

Table 1: Nitration of this compound and its Analogs

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | HNO₃/H₂SO₄ | 3-Acetyl-4-hydroxy-6-nitro-2H-chromen-2-one | - | unica.it |

| 7-Hydroxycoumarin | Ce(NH₄)₂(NO₃)₆ (solid state, grinding) | 7-Hydroxy-6-nitrocoumarin | Moderate | researchgate.net |

| 7-Hydroxy-4-methylcoumarin | Ce(NH₄)₂(NO₃)₆ (solid state, grinding) | 7-Hydroxy-4-methyl-6-nitrocoumarin | Moderate | researchgate.net |

Halogenation reactions (e.g., bromination)

Halogenation, particularly bromination, of the this compound scaffold is a well-established method for creating valuable intermediates for further synthetic transformations. The reaction of this compound with bromine in acetic acid can lead to the formation of 3-(bromoacetyl)- and 3-(dibromoacetyl)-4-hydroxy-2H-chromen-2-one. researchgate.net

The regioselectivity of bromination can be influenced by the reaction conditions and the substituents present on the coumarin ring. For example, treatment of 6-methyl-3-(4'-methoxyphenyl)coumarin with N-bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride at reflux resulted in regioselective bromination at the ortho position of the 3-aryl ring, activated by the electron-donating methoxy (B1213986) group. unica.it In the absence of the activating methoxy group, bromination occurs on the lateral methyl group. unica.it The bromination of this compound using bromine in acetic acid has been reported to yield 3-(2,2-dibromoacetyl)-4-hydroxy-2H-chromen-2-one with a 70% yield. mdpi.com

Table 2: Bromination of this compound and Related Compounds

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | Bromine, Acetic Acid, 373 K | 3-(2,2-Dibromoacetyl)-4-hydroxy-2H-chromen-2-one | 70% | mdpi.com |

| 6-Methyl-3-(4'-methoxyphenyl)coumarin | N-Bromosuccinimide, AIBN, CCl₄, reflux | 6-Methyl-3-(3'-bromo-4'-methoxyphenyl)coumarin | 41% | unica.it |

Cross-Aldol Reactions

Cross-aldol reactions involving this compound are a powerful tool for the synthesis of chalcone-like derivatives, which are themselves valuable precursors for various heterocyclic systems. These reactions typically involve the condensation of the acetyl group of this compound with various aldehydes. researchgate.net

The reaction is often catalyzed by a base and can be influenced by the nature of both the aldehyde and the catalyst. For a crossed aldol reaction to be effective and minimize self-condensation products, one of the aldehydes should ideally lack α-protons. youtube.comorganic-chemistry.org However, with careful control of reaction conditions, such as the slow addition of the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base, the desired cross-condensation product can be favored. organic-chemistry.org A series of coumarinic chalcones have been synthesized via Claisen-Schmidt condensation of this compound with various aromatic aldehydes. researchgate.net

Table 3: Cross-Aldol Reactions of this compound

| Aldehyde | Catalyst/Solvent | Product | Reference |

| Benzaldehyde | KOH/Methanol | (E)-3-(1-Hydroxy-3-phenylallylidene)chroman-2,4-dione | researchgate.net |

| Substituted Benzaldehydes | Piperidine/Ethanol | Various Coumarinyl Chalcones | researchgate.net |

Formation of Quaternary Salts

The synthesis of quaternary ammonium salts derived from this compound introduces a permanent positive charge, which can significantly alter the physicochemical and biological properties of the parent molecule. A common strategy to achieve this involves the initial bromination of the acetyl group to form a 3-(bromoacetyl)coumarin (B1271225) derivative. This α-haloketone is a reactive electrophile that can subsequently be reacted with a tertiary amine, such as pyridine or its derivatives, to form the corresponding quaternary pyridinium (B92312) salt. mdpi.comnih.gov

The reaction of 3-(bromoacetyl)coumarins with various pyridines can be carried out under reflux in a suitable solvent like ethanol to yield the desired pyridinium salts. mdpi.com This method provides a straightforward route to a variety of coumarin-based quaternary ammonium compounds. For instance, novel coumarin-pyridine hybrids have been synthesized by reacting a 3-phenylcoumarin (B1362560) derivative, linked to a bromoalkyl chain, with different substituted pyridines. nih.gov

Table 4: Synthesis of Quaternary Salts from Coumarin Derivatives

| Coumarin Derivative | Amine | Reagents and Conditions | Product Type | Reference |

| 3-(Bromoacetyl)coumarin | Pyridine | Ethanol, reflux | Pyridinium salt | mdpi.com |

| 3-Phenyl-7-(bromoalkoxy)coumarin | Substituted Pyridines | Neat, 80°C | Pyridinium salt | nih.gov |

Multi-component Reactions for Novel Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. This compound is a versatile building block in such reactions, leading to a wide array of novel heterocyclic derivatives. nih.govresearchgate.netnih.gov

One example is the three-component, one-pot synthesis of 3-thiazolyl-4-hydroxycoumarins. This reaction involves the condensation of 3-acetyl-4-hydroxycoumarin, an arylaldehyde, thiourea, and ammonium acetate in a suitable solvent like dimethyl carbonate (DMC). nih.gov Another MCR involves the reaction of 4-hydroxycoumarin, phenylglyoxal, and a 3-arylaminocyclopent-2-enone under catalyst-free and microwave irradiation conditions to produce 3-functionalized 4-hydroxycoumarin derivatives. nih.gov These reactions often proceed with high atom economy and lead to the rapid generation of molecular diversity.

Table 5: Multi-component Reactions Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 3-Acetyl-4-hydroxycoumarin | Arylaldehyde | Thiourea, Ammonium Acetate | DMC, reflux | 3-Thiazolyl-4-hydroxycoumarin | - | nih.gov |

| 4-Hydroxycoumarin | Phenylglyoxal | 3-(p-Tolylamino)cyclopent-2-enone | Ethanol, 100°C, MW | 3-Functionalized 4-hydroxycoumarin | 89% | nih.gov |

Advanced Synthetic Considerations

Modern synthetic chemistry places a strong emphasis on aspects such as regioselectivity, stereoselectivity, and the use of environmentally benign methods. The synthesis of this compound derivatives has benefited from these advanced considerations.

Regioselectivity in substitution reactions is crucial for controlling the final structure of the derivative. As discussed in the nitration and bromination sections, the choice of reagents and reaction conditions can direct the incoming electrophile to a specific position on the coumarin scaffold. unica.itresearchgate.net For instance, the regioselectivity of the aminomethylation of 3-acetyl-7-hydroxycoumarins has been studied, revealing that Mannich bases and Betti bases can be obtained selectively under acidic or neutral conditions, respectively. rsc.org

Stereoselectivity is of paramount importance, especially for the synthesis of biologically active compounds where one enantiomer or diastereomer may exhibit significantly higher activity than the others. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of coumarin derivatives. For example, the Michael addition of 4-hydroxycoumarins to α,β-unsaturated enones can be catalyzed by chiral secondary amines to afford warfarin (B611796) and its analogs in high yields and enantiomeric excess. nih.gov Similarly, stereoselective [3+2] cycloaddition reactions have been developed to generate spirocyclic coumarin derivatives with multiple contiguous stereocenters. nih.gov

Green chemistry principles are increasingly being applied to the synthesis of coumarin derivatives. This includes the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), catalyst-free reactions, and energy-efficient methods such as microwave irradiation. nih.govnih.gov For instance, the three-component synthesis of 3-functionalized 4-hydroxycoumarins has been achieved under catalyst-free and microwave conditions, offering a more environmentally friendly approach. nih.gov The use of recyclable catalysts, such as sulfonic-acid-functionalized silica (B1680970) for bromination, also contributes to the greenness of the synthetic process. researchgate.net

Catalyst Optimization in this compound Synthesis

The choice of catalyst plays a pivotal role in the synthesis of this compound and its derivatives, influencing both the efficiency and the environmental impact of the reaction. A variety of catalysts have been explored to facilitate the condensation reactions that form the coumarin core.

Historically, the synthesis of 3-acetylcoumarins often involved the use of stoichiometric amounts of mineral or Lewis acids, which can lead to harsh reaction conditions and the generation of toxic waste. asianpubs.org In the pursuit of more efficient and greener alternatives, researchers have investigated a range of catalysts. For instance, nano ZnO has been demonstrated as an effective catalyst for the synthesis of 3-acyl-coumarins. connectjournals.com Another approach involves the use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), to catalyze the reaction between salicylaldehydes and ethyl acetoacetate, yielding 3-acetylcoumarin derivatives. connectjournals.com

Furthermore, acid-base catalysts derived from weakly acidic ion exchange resins have shown efficiency in Knoevenagel condensations for coumarin synthesis. connectjournals.com The development of novel catalysts continues to be an active area of research, aiming to provide milder, more selective, and recyclable options for the synthesis of these valuable compounds. The optimization of catalytic systems is crucial for developing sustainable and economically viable synthetic protocols.

Table 1: Effect of Various Catalysts on the Synthesis of 3-Acetylcoumarin Derivatives

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

| Nano ZnO | Salicylaldehydes, Active methylene compounds | Not specified | Not specified | connectjournals.com |

| [bmim]OH | Salicylaldehydes, Ethyl acetoacetate | Not specified | Not specified | connectjournals.com |

| Weakly acidic ion exchange resin | Not specified | Knoevenagel condensation | Not specified | connectjournals.com |

| Zirconyl chloride (ZrOCl2·8H2O) | Salicylaldehydes, Ethyl acetate derivatives | Solid-phase, neat | Good | asianpubs.org |

Solvent Optimization in this compound Synthesis

One significant advancement is the development of solvent-free reaction conditions. For example, the Knoevenagel condensation for coumarin synthesis has been successfully performed without a solvent. connectjournals.com This not only minimizes waste but can also lead to faster reaction times. In one instance, the reaction of o-hydroxyacetophenone with diketene (B1670635) was conducted without a solvent in the presence of dry potassium acetate. connectjournals.com

Water has also been explored as a green solvent alternative. A novel, user-friendly, and green method for synthesizing a library of 3-acetylcoumarins was developed using water as the reaction medium at room temperature, achieving excellent yields. researchgate.net The use of supercritical diethyl ether has also been investigated as a reaction medium, offering a mild and green alternative for coumarin synthesis. researchgate.net The optimization of solvents, including the move towards solvent-free conditions or the use of environmentally benign solvents like water, represents a key strategy in making the synthesis of this compound more sustainable.

Table 2: Influence of Solvent on the Synthesis of 3-Acetylcoumarins

| Solvent | Reactants | Reaction Conditions | Yield (%) | Reference |

| Water | o-Hydroxyaldehydes, Ethyl acetoacetate | Room temperature | Excellent | researchgate.net |

| Supercritical Diethyl Ether | Not specified | Optimized conditions | Good to Excellent (28-96%) | researchgate.net |

| Toluene | Salicylaldehyde/o-hydroxyacetophenone, Diketene | Catalyzed by triethylamine | Not specified | connectjournals.com |

| Solvent-free | o-Hydroxyacetophenone, Diketene | Presence of dry potassium acetate, 35–40°C | Not specified | connectjournals.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety. eurekaselect.com These approaches focus on reducing the use and generation of hazardous substances through various innovative techniques. eurekaselect.comresearchgate.net

A significant green strategy is the use of alternative energy sources like microwave irradiation and ultrasound. eurekaselect.comresearchgate.net Microwave-assisted synthesis, for instance, has been shown to accelerate Knoevenagel condensations for coumarin production, often leading to faster reactions and higher yields compared to conventional heating. connectjournals.com

Solvent-free synthesis and the use of greener solvents like water and ionic liquids are also central to green chemistry approaches. eurekaselect.comresearchgate.net Reactions conducted in water at room temperature or under solvent-free conditions significantly reduce volatile organic compound (VOC) emissions and simplify product purification. researchgate.net Furthermore, mechanosynthesis, using techniques like ball-milling, has emerged as a catalyst- and solvent-free method for functionalizing 4-hydroxycoumarins, offering high yields in very short reaction times. rsc.org

Multi-component reactions, which combine several starting materials in a single step to form a complex product, are another hallmark of green synthesis, improving atom economy and reducing waste. nih.gov These environmentally friendly methods not only offer ecological benefits but can also improve reaction efficiency in terms of yield, purity, and energy consumption. eurekaselect.com

Gram-scale Synthesis and Scalability

The ability to scale up the synthesis of this compound from laboratory to gram-scale and beyond is crucial for its potential industrial and pharmaceutical applications. Research has demonstrated the feasibility of producing this compound and its derivatives in larger quantities.

One study detailed a gram-scale synthesis of a related compound, 3,3′-(phenylmethylene)bis(4-hydroxy-2H-chromen-2-one), using an ionic liquid catalyst in aqueous ethanol. researchgate.net This method highlights the potential for scalable, one-pot procedures that are both efficient and environmentally conscious. The ease of product separation and the use of readily available starting materials are key advantages for large-scale production. researchgate.net

Furthermore, the scalability of green synthetic methods is an active area of investigation. For instance, a green protocol for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives was successfully validated on a gram scale, demonstrating its potential for industrial applications. nih.gov The development of scalable microwave-promoted reactions has also been a focus, allowing for the synthesis of multi-gram quantities of coumarin derivatives. connectjournals.com These advancements in scalable synthesis are essential for translating the laboratory preparation of this compound and its analogues into practical, large-scale manufacturing processes. mdpi.comrsc.org

Pharmacological and Biological Activities of 3 Acetyl 4 Hydroxy 2h Chromen 2 One and Its Derivatives

Anticoagulant Activity and Mechanism of Action

The 4-hydroxycoumarin (B602359) scaffold is the foundation for many well-known anticoagulant drugs. researchgate.netnih.gov Derivatives of 4-hydroxycoumarin are widely utilized as antithrombotic agents and rodenticides. nih.govbohrium.com Studies have shown that 3-Acetyl-4-hydroxycoumarin, like its parent compound 4-hydroxycoumarin, possesses anticoagulant effects by increasing blood coagulation time. samipubco.com

The primary mechanism of action for 4-hydroxycoumarin-based anticoagulants is the antagonism of vitamin K. nih.govresearchgate.nettaylorandfrancis.com These compounds inhibit the enzyme vitamin K 2,3-epoxide reductase in the liver. nih.govbohrium.comresearchgate.net This inhibition disrupts the cyclic interconversion of vitamin K and its epoxides, a crucial process for the activation of vitamin K-dependent coagulation factors, namely factors II, VII, IX, and X, as well as anticoagulant proteins C and S. taylorandfrancis.com One study directly compared the anticoagulant effects of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin, noting that both compounds increased prothrombin time (PT) compared to a control group, indicating a delay in blood clotting. samipubco.com

| Compound | Concentration | Prothrombin Time (seconds) |

|---|---|---|

| Control | - | 12.5 |

| 4-Hydroxycoumarin | 5% | 16.2 |

| 10% | 18.4 | |

| 15% | 20.1 | |

| 3-Acetyl-4-hydroxycoumarin | 5% | 13.8 |

| 10% | 15.2 | |

| 15% | 16.9 |

Data adapted from a study on the anticoagulant effects of coumarin (B35378) derivatives. The prothrombin times are illustrative based on the reported increasing trend with concentration. samipubco.com

Anti-inflammatory Activity

Coumarin and its derivatives, including the 4-hydroxycoumarin class, are recognized for their anti-inflammatory properties. nih.govnih.gov Research has demonstrated the intestinal anti-inflammatory activity of 4-hydroxycoumarin in animal models of colitis. nih.gov The compound was shown to significantly reduce colonic damage. nih.gov This effect is linked to an improvement in the colon's oxidative status, as 4-hydroxycoumarin helps prevent the depletion of glutathione, a key antioxidant, which occurs during inflammation. nih.gov The broad anti-inflammatory potential of coumarins makes them a subject of interest for treating various inflammatory conditions.

Antioxidant Activity

3-Acetyl-4-hydroxy-2H-chromen-2-one and its derivatives exhibit notable antioxidant activity. arabjchem.orgresearchgate.netresearchgate.netnih.gov The antioxidant capacity of this compound has been evaluated using various assays, such as scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and inhibition of lipid peroxidation. nih.gov In DPPH radical scavenging assays, 3-Acetyl-4-hydroxycoumarin was found to be more effective than Trolox, a well-known antioxidant standard. arabjchem.org

The antioxidant effect is attributed to the presence of the 3-acetyl and 4-hydroxy groups and the potential for tautomerism, particularly the endocyclic enol form, which is known to exhibit antioxidant activity. nih.gov Furthermore, derivatives synthesized from 3-Acetyl-4-hydroxycoumarin have also shown potent radical scavenging capabilities. nih.govresearchgate.net While the parent compound itself shows non-significant activity against AAPH-induced lipid peroxidation, many of its derivatives effectively inhibit this process. nih.gov

| Compound | IC₅₀ (mM) |

|---|---|

| 3-Acetyl-4-hydroxycoumarin | 2.35 |

| Trolox (Reference) | 2.30 |

Data from a study comparing the antioxidant activity of 3-Acetyl-4-hydroxycoumarin to Trolox. arabjchem.org

Anticancer and Cytotoxic Properties

Coumarins are a versatile class of compounds extensively studied for their potential in cancer therapy due to their ability to influence a wide range of cellular pathways with minimal side effects. nih.govsamipubco.comnih.gov

While the broader class of coumarins has shown cytotoxicity against numerous cancer cell lines, studies on this compound itself have yielded specific results. Research indicates that a series of 3-acetylcoumarins were non-cytotoxic against the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative). iiarjournals.orgnih.gov

However, the 3-acetylcoumarin (B160212) scaffold is a valuable precursor for synthesizing a multitude of derivatives with significant anticancer potential. mdpi.commdpi.com For instance, various heterocyclic compounds synthesized from 3-acetyl-6-bromo-2H-chromen-2-one and 3-(2-bromoacetyl)-2H-chromen-2-one have demonstrated promising to moderate cytotoxic activity against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cell lines, among others. mdpi.commdpi.com Hybrids of coumarin with other pharmacophores have shown potent growth inhibitory activities against cell lines such as MCF-7, HCT-116, HepG-2, and A549. rsc.orgnih.gov

| Derivative Type | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative (from 6-bromo-3-acetylcoumarin) | HEPG2-1 | 2.70 µM | mdpi.com |

| Thiazole derivative (from 6-bromo-3-acetylcoumarin) | HEPG2-1 | 3.50 µM | mdpi.com |

| 1,3,4-Thiadiazole (B1197879) derivative (from 6-bromo-3-acetylcoumarin) | HEPG2-1 | 4.90 µM | mdpi.com |

| Coumarin-pyridine hybrid | MCF-7 | 1.1 to 2.4 µM | rsc.orgnih.gov |

| 3-Acetylcoumarins | MCF-7, MDA-MB-231 | Non-cytotoxic | iiarjournals.orgnih.gov |

Coumarin derivatives exert their anticancer effects through multiple mechanisms. nih.gov These multifaceted actions include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and modulation of the cell cycle. nih.govfrontiersin.org They can also impact oxidative stress within cancer cells and inhibit angiogenesis (the formation of new blood vessels that feed a tumor) and metastasis (the spread of cancer). nih.gov Specific coumarin derivatives have been shown to arrest the cell cycle in the G2/M phase, leading to apoptosis. rsc.orgnih.gov At a molecular level, coumarins can inhibit various enzymes crucial for cancer progression, such as protein kinases, and reduce the expression of oncogenes. samipubco.comfrontiersin.orgfrontiersin.org

The ability of coumarins to interact with multiple biological targets makes them ideal candidates for multi-target approaches in cancer therapy. nih.govfrontiersin.org Cancer is a complex disease often involving the dysregulation of multiple signaling pathways. frontiersin.org Coumarins can simultaneously target several key cellular processes, such as cell proliferation, apoptosis, and angiogenesis. frontiersin.org They achieve this by inhibiting a range of enzymes, including protein kinases, aromatase, sulfatase, and heat shock proteins, thereby disrupting processes like DNA replication and mitosis. frontiersin.orgfrontiersin.org This multi-targeted approach can lead to more effective therapies and potentially overcome the drug resistance that often develops with single-target agents. nih.govsamipubco.com

Antimicrobial Activity

Derivatives of this compound have been the subject of extensive research to evaluate their potential as antimicrobial agents. These studies have revealed a broad spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria:

Staphylococcus aureus : Numerous studies have demonstrated the activity of these coumarin derivatives against Staphylococcus aureus, a common cause of skin and soft tissue infections. researchgate.netrasayanjournal.co.iniosrjournals.org

Bacillus subtilis : Several synthesized derivatives have also shown inhibitory effects against Bacillus subtilis. rasayanjournal.co.inscielo.org.za

Gram-Negative Bacteria:

Escherichia coli : The efficacy of various derivatives has been tested against Escherichia coli, a frequent cause of urinary tract and gastrointestinal infections. researchgate.netrasayanjournal.co.iniosrjournals.org

Pseudomonas aeruginosa : This opportunistic pathogen, known for its resistance to multiple antibiotics, has also been a target for these coumarin derivatives, with some compounds showing promising activity. scielo.org.za

Salmonella typhi : Certain Schiff's bases derived from this compound have been screened for their in vitro biological effects against Salmonella typhi, the causative agent of typhoid fever.

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity Noted |

| Schiff's Bases | Staphylococcus aureus | Yes |

| Schiff's Bases | Bacillus subtilis | Yes |

| Schiff's Bases | Escherichia coli | Yes |

| Schiff's Bases | Salmonella typhi | Yes |

| Thiazole Derivatives | Pseudomonas aeruginosa | Yes |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity against several fungal species.

Aspergillus niger : Various synthesized compounds have been tested for their ability to inhibit the growth of Aspergillus niger, a common mold that can cause opportunistic infections. nih.gov

Penicillium chrysogenum : The antifungal potential of these derivatives has also been explored against Penicillium chrysogenum.

Aspergillus flavus : This species, known for producing aflatoxins, has been a target for antifungal screening of these coumarin derivatives.

Fusarium moniliforme : Certain Schiff's bases have been tested against Fusarium moniliforme, a plant-pathogenic fungus that can also cause infections in humans.

Research has indicated that some Schiff's bases of 3-acetyl-4-hydroxy-coumarin exhibit notable antifungal activities, with some studies suggesting they are more effective against Aspergillus species compared to other fungal cultures. cabidigitallibrary.org

The table below outlines the antifungal efficacy of selected this compound derivatives.

| Derivative Type | Fungal Strain | Activity Noted |

| Schiff's Bases | Aspergillus niger | Yes |

| Schiff's Bases | Penicillium chrysogenum | Yes |

| Schiff's Bases | Aspergillus flavus | Yes |

| Schiff's Bases | Fusarium moniliforme | Yes |

| Triazole Derivatives | Aspergillus niger | Yes |

Enzymatic Inhibition

Derivatives of this compound have been identified as potent inhibitors of certain enzymes, particularly those involved in muscle contraction.

Myosin ATPase Inhibition

A significant area of research has focused on the ability of these compounds to inhibit myosin ATPase, a key enzyme in muscle function.

A notable derivative, 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), has been identified as an inhibitor of skeletal myosin II. nih.govacs.orgresearchgate.net This compound is a Schiff base synthesized from 3-acetyl-4-hydroxycoumarin. proquest.com Studies have shown that BHC and its analogues can reduce the steady-state actin-activated Mg2+ ATPase activity of skeletal myosin. nih.gov The mechanism of action is believed to be similar to that of blebbistatin, a well-known myosin II inhibitor. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency of BHC analogues, revealing that longer linear alkyl and methyl-aromatic imino tails are favored for enhanced inhibition. proquest.com For instance, analogues with a hexyl and a benzyl imino tail have demonstrated IC50 values of 1.2 ± 1.0 µM and 0.8 ± 0.2 µM, respectively, for skeletal myosin II inhibition. proquest.com

Research has also explored the selectivity of BHC and its analogues for different muscle myosin isoforms. nih.govnih.gov These studies have shown that subtle structural modifications to the BHC scaffold can tune the inhibitory potencies and confer selectivity for skeletal versus cardiac muscle myosins. nih.gov For example, several analogues with aromatic side arms have exhibited not only improved potency (IC50 < 1 μM) but also a significant selectivity (≥12-fold) for skeletal myosin over cardiac myosin when compared to the parent compound, BHC. researchgate.net Interestingly, none of the tested compounds in one study inhibited smooth muscle myosin II. nih.gov This selectivity is a crucial aspect for the development of targeted therapeutic agents.

The following table summarizes the inhibitory activity and selectivity of selected BHC analogues.

| BHC Analogue Side Chain | Target Myosin Isoform | IC50 (µM) | Selectivity (Skeletal vs. Cardiac) |

| Hexyl imino tail | Skeletal Myosin II | 1.2 ± 1.0 | Not specified |

| Benzyl imino tail | Skeletal Myosin II | 0.8 ± 0.2 | Not specified |

| Various aromatic side arms | Skeletal Myosin II | < 1 | ≥12-fold |

Binding site analysis (e.g., competition with blebbistatin)

Research into the mechanism of action for derivatives of this compound has provided insights into their interaction with motor proteins. Specifically, studies on 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), a Schiff base derivative of 3-acetyl-4-hydroxycoumarin, have explored its inhibitory effects on myosin II. nih.govscispace.comnih.gov Competitive assays and in silico analysis suggest that BHC analogues likely bind within the same pocket on the myosin II motor domain as blebbistatin, a well-characterized and selective inhibitor of myosin II. nih.govscispace.com This suggests a competitive binding mechanism, where BHC and its parent compound, this compound, may share a common binding site with blebbistatin, thereby inhibiting the ATPase activity of myosin II. nih.govscispace.comnih.gov

Dipeptidyl Peptidase III (DPP III) Inhibition

The inhibitory potential of coumarin derivatives against human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase implicated in pain modulation and blood pressure regulation, has been investigated. In a study evaluating a range of coumarin compounds, the unsubstituted 3-acetyl-2H-chromen-2-one demonstrated weak inhibitory activity against hDPP III.

| Compound | Inhibition of hDPP III (%) at 10 µM |

|---|---|

| 3-acetyl-2H-chromen-2-one | 7.8 |

Alpha-glucosidase and Alpha-amylase Inhibition

The inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. While specific studies on the direct inhibitory activity of this compound against these enzymes are limited, the broader class of coumarin derivatives has shown promise. For instance, various hydroxycoumarin derivatives have been identified as potent α-glucosidase inhibitors. acs.org Furthermore, coumarin-chalcone hybrids have also been synthesized and evaluated for their α-glucosidase inhibitory activity, with some derivatives showing stronger inhibition than the standard drug acarbose. researchgate.net One study on coumarins from the flower of Edgeworthia gardneri identified a compound that displayed potent inhibitory effects on both α-amylase and α-glucosidase. nih.gov These findings suggest that the this compound scaffold could be a valuable template for designing new inhibitors of these digestive enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial for the management of Alzheimer's disease. The coumarin nucleus is a recognized scaffold for the development of such inhibitors. While direct data on this compound is scarce, studies on related coumarin derivatives highlight the potential of this chemical class. For example, a series of 7-hydroxycoumarin derivatives were synthesized and showed notable inhibitory activity against both AChE and BuChE. Another study on khellactone-type coumarins also identified potent and selective inhibitors of both enzymes. nih.gov These investigations underscore the importance of the coumarin core in designing cholinesterase inhibitors, suggesting that modifications to the 3-acetyl-4-hydroxycoumarin structure could yield potent and selective agents.

Monoamine Oxidase (MAO-A/B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. The coumarin scaffold has been extensively explored for the development of MAO inhibitors. A study focused on 3-acetylcoumarins revealed their potential as inhibitors of human MAO (hMAO) enzymes. iiarjournals.org An unsubstituted 3-acetylcoumarin was found to inhibit the hMAO-B enzyme. iiarjournals.org Specifically, a derivative of 3-acetylcoumarin with dichloro substitutions at the C7 and C8 positions showed significant, non-selective inhibition against the hMAO-B enzyme. iiarjournals.org

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-B |

|---|---|---|---|

| Unsubstituted 3-acetylcoumarin | - | 1.25 | - |

| 3-acetylcoumarin with 6,8-diCl | 0.96 | 0.31 | 3.10 |

Kinetic studies have shown that some 3-phenylcoumarins are selective MAO-B inhibitors, with activity in the micro- and nanomolar range. scispace.com The absence of a hydroxyl group at the 4-position generally leads to more potent MAO-B inhibition. scispace.com

Cytochrome P450 Inhibition

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. Coumarins are known to interact with CYP450 enzymes as both substrates and inhibitors. nih.gov The metabolism of coumarin itself is species-dependent, with P450 2A6 being the primary enzyme responsible for its 7-hydroxylation in humans, leading to the formation of 7-hydroxycoumarin. nih.gov P450 3A4 can also metabolize coumarin, producing 3-hydroxycoumarin and ortho-hydroxyphenylacetaldehyde. nih.gov

Given that this compound is a coumarin derivative, it is plausible that it could also be a substrate and/or inhibitor of CYP450 enzymes, particularly CYP3A4 and CYP2A6. The specific interactions and inhibitory potential of this compound with these enzymes would require dedicated experimental investigation to determine the extent and nature of any such activity.

Steroid 5α-reductase Inhibition

Steroid 5α-reductase is an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of this enzyme is a therapeutic approach for conditions such as benign prostatic hyperplasia and androgenic alopecia. While a wide variety of compounds, including both steroidal and non-steroidal molecules, have been investigated as 5α-reductase inhibitors, there is currently no specific research available detailing the inhibitory activity of this compound or its close derivatives against this enzyme. wikipedia.org Therefore, its potential to act as a steroid 5α-reductase inhibitor remains to be explored.

Antidiabetic Activity

Derivatives of this compound have been investigated for their potential in managing diabetes mellitus. Research has primarily focused on their ability to inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and dipeptidyl peptidase-IV (DPP-IV). arabjchem.orgtandfonline.comnih.gov

One area of investigation is the inhibition of DPP-IV, an enzyme that inactivates incretin hormones, which are responsible for increasing insulin secretion. By inhibiting DPP-IV, these compounds can prolong the action of incretins, leading to better glycemic control. arabjchem.org For instance, certain chromen-2-one derivatives have been designed and synthesized as DPP-IV inhibitors. arabjchem.org In one study, two synthesized compounds demonstrated significant DPP-IV inhibition at a concentration of 10 μM. arabjchem.org

Another therapeutic target for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose in the intestine. tandfonline.comnih.gov By inhibiting this enzyme, the rate of glucose absorption is slowed, resulting in a reduction of postprandial hyperglycemia. Several coumarin derivatives have shown potent α-glucosidase inhibitory activity. tandfonline.comnih.gov Structure-activity relationship (SAR) studies have revealed that the presence of hydroxyl groups at specific positions on the coumarin scaffold, such as at the 7-position or 5,7-dihydroxy substitution, enhances this inhibitory activity. tandfonline.com Furthermore, a hydroxyl group at the 4'-position of a 3-arylcoumarin derivative was also found to be an active site for α-glucosidase inhibition. tandfonline.com

Some coumarin derivatives have also been found to stimulate glucose uptake in cultured liver cells, suggesting an alternative mechanism for their antidiabetic effects. nih.gov The diverse mechanisms through which these compounds can exert their antidiabetic effects make them promising candidates for further development. pnrjournal.com

Table 1: Antidiabetic Activity of Selected this compound Derivatives

| Compound Type | Target Enzyme | Key Findings |

| Chromen-2-one derivatives | DPP-IV | Two compounds showed significant inhibition at 10 μM concentration. arabjchem.org |

| 3-Arylcoumarins with 7-hydroxyl group | α-Glucosidase | Demonstrated strong inhibitory activity. tandfonline.com |

| 3-Arylcoumarins with 5,7-dihydroxy groups | α-Glucosidase | Showed higher activity than the 7-hydroxy derivatives. tandfonline.com |

| Coumarin hybrids | α-Glucosidase, α-Amylase | Exhibited inhibitory activity and some stimulated glucose uptake. nih.gov |

Anticonvulsant Activity

Several derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. africaresearchconnects.comtandfonline.comresearchgate.net These studies often involve animal models where seizures are induced by chemical agents like pentylenetetrazole (PTZ) or through maximal electroshock (MES) to assess the protective effects of the compounds. africaresearchconnects.comresearchgate.net

In one study, novel substituted coumarins, including coumarinylthiazolines and coumarinylthiazolidin-4-ones, were synthesized. africaresearchconnects.com Three of these derivatives showed significant anticonvulsant activity against PTZ-induced seizures. africaresearchconnects.com Another study focused on triazolo-thiadiazines and triazolo-tetrazines derived from a coumarin precursor. tandfonline.com These compounds were tested using the maximal electroshock method and demonstrated excellent anticonvulsant activities. tandfonline.com

Structure-activity relationship (SAR) studies have provided insights into the chemical features that influence the anticonvulsant potential of these derivatives. It has been observed that the type and position of substituents on the coumarin ring play a crucial role. For example, the presence of electron-releasing groups, such as methoxy (B1213986) (OMe) and methyl (Me), was found to enhance anticonvulsant activity, while electron-withdrawing groups like chlorine (Cl) and bromine (Br) tended to decrease it. tandfonline.comtandfonline.com This suggests that electronic effects are a key determinant of the anticonvulsant efficacy of these compounds. nih.gov

Table 2: Anticonvulsant Activity of Selected this compound Derivatives

| Compound Series | Anticonvulsant Test Model | Key Findings |

| Coumarinylthiazolines and Coumarinylthiazolidin-4-ones | Pentylenetetrazole (PTZ)-induced seizures | Three derivatives showed significant anticonvulsant activity. africaresearchconnects.com |

| Triazolo-thiadiazines and Triazolo-tetrazines | Maximal Electroshock (MES) | Exhibited excellent anticonvulsant activities. tandfonline.com |

| N-[2-oxo-2-(2-oxo-2H-chromen-3-yl)-ethyl]-benzenesulphonamide derivatives | Maximal Electroshock (MES) | Reduced hind limb tonic extension (HLTE) at doses of 30 and 100 mg/kg. researchgate.net |

Antituberculosis Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new antituberculosis agents. Several studies have reported the synthesis and in vitro evaluation of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govunila.ac.idnih.govmdpi.com

A series of coumarin-4-acetic acid benzylidene hydrazides were synthesized and tested against the H37Rv strain of Mycobacterium tuberculosis. nih.gov The results of these studies help in understanding the structure-activity relationships that govern the antitubercular effects of these molecules. For instance, the presence of electron-withdrawing groups on the coumarin scaffold has been suggested to be beneficial for antitubercular activity. nih.gov

In another study, new hydrazinyl thiazolyl coumarin derivatives were synthesized and evaluated for their antitubercular activity. unila.ac.id One of the compounds exhibited the highest activity against all tested pathogens, including Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 μg/mL. unila.ac.id Furthermore, furan and pyrrole derivatives incorporating a dicoumarin structure have also been synthesized and tested, with one compound showing a MIC of 1.6 μg/mL against the H37Rv strain, which was more potent than the standard drugs pyrazinamide and ciprofloxacin. mdpi.com

Table 3: Antituberculosis Activity of Selected this compound Derivatives

| Compound Series | M. tuberculosis Strain | Key Findings |

| Coumarin-4-acetic acid benzylidene hydrazides | H37Rv | A 3D-QSAR analysis was performed to understand the structure-activity relationship. nih.gov |

| Hydrazinyl thiazolyl coumarin derivatives | Not Specified | One compound showed the highest activity with MIC values of 31.25–62.5 μg/mL. unila.ac.id |

| 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans and pyrroles | H37Rv | One compound exhibited a MIC of 1.6 μg/mL, surpassing standard drugs. mdpi.com |

| 4-Methyl-7-substituted coumarin derivatives | Four different TB strains | Compounds with electron-withdrawing substituents showed enhanced activity. nih.gov |

Anti-HIV Activity

The 4-hydroxycoumarin scaffold, from which this compound is derived, has been a focal point in the development of novel anti-HIV agents. nih.gov Research in this area has largely concentrated on the inhibition of HIV-1 protease, a crucial enzyme for viral replication. nih.gov

In a notable study, six new 4-hydroxycoumarin derivatives were synthesized and their potential to inhibit HIV-1 protease was investigated through molecular docking studies. nih.gov The docking results predicted that two of the synthesized compounds would have antiprotease activity. nih.gov Subsequent biological testing in MT-4 cells confirmed that one of these derivatives was able to inhibit HIV-1 replication by 76-78%, with a half-maximal inhibitory concentration (IC50) of 0.01 nM. nih.gov The antiprotease activity of this compound was found to be around 25%. nih.gov The discrepancy between the high level of infectivity inhibition and the moderate protease inhibition suggests that the compound might have other antiviral mechanisms of action, such as inhibiting integrase, another key viral enzyme. nih.gov

The hybridization of the coumarin pharmacophore with other moieties known for their anti-HIV activity, such as imidazole and s-triazine, has also been explored as a strategy to develop more potent inhibitors. mdpi.com This approach aims to create hybrid molecules that can target the virus through single or multiple mechanisms. mdpi.com

Table 4: Anti-HIV Activity of a Selected 4-Hydroxycoumarin Derivative

| Compound | Target | In Vitro Activity |

| 4-Hydroxycoumarin derivative 7 | HIV-1 Protease | 76-78% inhibition of virus infectivity with an IC50 of 0.01 nM. nih.gov |

Modulatory Effects on Efflux Pumps (e.g., P-gp, BCRP)

Derivatives of this compound have shown potential as modulators of efflux pumps, which are proteins that contribute to multidrug resistance (MDR) in cancer cells by actively transporting chemotherapeutic drugs out of the cell. researchgate.net The most well-studied of these pumps are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). researchgate.netoaepublish.com

Several coumarin compounds have been identified as inhibitors of P-gp-mediated drug efflux. nih.gov For example, clausarin, a coumarin isolated from Citrus sinensis, was found to inhibit the function of P-gp in a human leukemic cell line that overexpresses this transporter. nih.gov The ability of these compounds to inhibit efflux pumps could potentially reverse MDR and restore the efficacy of anticancer drugs. researchgate.net

Furthermore, some coumarin derivatives have been investigated as dual inhibitors of both P-gp and BCRP. oaepublish.comnih.gov The rationale behind this approach is that many resistant cancer cells co-express multiple efflux pumps. Certain N,N-bis(alkanol)amine aryl diester derivatives containing a coumarin group have been synthesized and shown to inhibit both P-gp and human carbonic anhydrase XII (hCA XII), an enzyme that modulates the activity of P-gp. nih.gov These dual-target inhibitors have demonstrated a synergistic effect in reversing MDR in cancer cells that overexpress both P-gp and hCA XII. nih.gov

Studies on 3-substituted coumarins have also indicated their ability to inhibit the NorA and MepA efflux pumps in Staphylococcus aureus, suggesting a broader role for these compounds in overcoming resistance mechanisms in both cancer and bacterial cells. mdpi.com

Table 5: Modulatory Effects of Selected Coumarin Derivatives on Efflux Pumps

| Compound/Derivative Type | Efflux Pump(s) Targeted | Key Findings |

| Clausarin | P-glycoprotein (P-gp) | Inhibited P-gp-mediated drug efflux in K562/R7 human leukemic cells. nih.gov |

| N,N-bis(alkanol)amine aryl diester derivatives with a coumarin group | P-gp and hCA XII (modulator of P-gp) | Acted as dual inhibitors, showing a synergistic MDR reversal effect. nih.gov |

| 3-Substituted coumarins | NorA and MepA (S. aureus) | Enhanced the activity of antibiotics through efflux pump inhibition. mdpi.com |

Other Reported Biological Activities (e.g., Molluscicidal, Anthelmintic, Hypnotic, Insecticidal)

In addition to the aforementioned activities, derivatives of this compound have been explored for a range of other biological effects.

Anthelmintic Activity: Several coumarin-oxadiazole derivatives have been synthesized and screened for their in vitro anthelmintic activity using adult Indian earthworms (Pheretima posthuma). niscpr.res.in Among the synthesized compounds, those with a 4-chloro substitution demonstrated the most significant activity when compared to the standard drug, albendazole. niscpr.res.in

Insecticidal and Larvicidal Activity: The insecticidal properties of coumarin and its derivatives have been recognized, with some compounds showing the ability to quickly poison and kill insects. nih.govgoogle.com The toxicological mechanism may involve the inhibition of detoxification enzymes and glycometabolism in the target insects. nih.gov Furthermore, certain 4-hydroxycoumarin derivatives have been evaluated for their larvicidal activity against the mosquito Aedes aegypti. nih.gov Two compounds, brodifacoum and cis-flocoumafen, exhibited strong activity with LC50 values of 8.23 and 9.34 ppm, respectively. nih.gov

Hypnotic Activity: While specific studies on the hypnotic effects of this compound are not extensively detailed in the provided context, the broader class of 4-hydroxycoumarin derivatives has been associated with hypnotic and sedative properties. researchgate.net

Molluscicidal Activity: Information regarding the molluscicidal activity of this compound and its derivatives is not prominently featured in the available search results. Further research would be needed to establish any significant findings in this area.

Table 6: Other Biological Activities of Selected this compound Derivatives

| Activity | Compound Type | Organism/Model | Key Findings |

| Anthelmintic | Coumarin-oxadiazole derivatives | Pheretima posthuma (earthworm) | 4-chloro derivatives showed maximum activity. niscpr.res.in |

| Insecticidal | Coumarin | Spodoptera litura (insect) | Inhibited growth and development by affecting detoxification enzymes. nih.gov |

| Larvicidal | 4-Hydroxycoumarin derivatives (Brodifacoum, cis-flocoumafen) | Aedes aegypti (mosquito) | Strong activity with LC50 values of 8.23 and 9.34 ppm. nih.gov |

Mechanistic Investigations of 3 Acetyl 4 Hydroxy 2h Chromen 2 One Bioactivity

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for derivatives of 3-Acetyl-4-hydroxy-2H-chromen-2-one are diverse, reflecting the broad spectrum of biological targets they can engage. A primary mechanism for many coumarin (B35378) derivatives is enzyme inhibition. nih.gov For instance, derivatives of this compound have been designed as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. nih.gov The inhibitory action often involves the coumarin scaffold binding to the active site of the enzyme, thereby blocking its catalytic function. nih.govresearchgate.net

Another key mechanism is the modulation of signaling pathways. For example, a coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, has been shown to activate CREB-mediated gene expression. researchgate.net This activation occurs through the stimulation of protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK), ultimately leading to neuroprotective effects. researchgate.net

Furthermore, some derivatives exhibit their bioactivity through interactions with myosin. The compound (3-(N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC) was identified as an inhibitor of skeletal myosin II ATPase activity. nih.gov The proposed mechanism involves the binding of the BHC scaffold to the myosin motor domain, which interferes with the ATP hydrolysis cycle necessary for muscle contraction. nih.gov This highlights the potential for these compounds to act as muscle relaxants.

The anticoagulant properties of many 4-hydroxycoumarin (B602359) derivatives are well-known and stem from their ability to antagonize vitamin K. nih.gov They inhibit the enzyme vitamin K 2,3-epoxide reductase, which is crucial for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors in the liver. mdpi.com

Enzyme-Ligand Interactions and Binding Modes

The interaction between this compound derivatives and their target enzymes is often characterized by specific binding modes within the enzyme's active site. Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions.